![molecular formula C8H8ClN3O2 B1479077 1-(3-Chloropyrazin-2-yl)azetidine-3-carboxylic acid CAS No. 2090254-14-9](/img/structure/B1479077.png)
1-(3-Chloropyrazin-2-yl)azetidine-3-carboxylic acid
Overview
Description
Azetidine derivatives, such as 3-Azetidinecarboxylic acid, are valuable compounds in pharmaceutical and agrochemical research . They are often used in the synthesis of various bioactive compounds .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For example, acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis
The molecular structure of azetidine derivatives can be analyzed using various spectroscopic techniques . The InChI code for a similar compound, 1-(pyridin-2-yl)azetidine-3-carboxylic acid, is1S/C9H10N2O2/c12-9(13)7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,12,13)
. Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, 3-Azetidinecarboxylic acid has a molecular weight of 101.10 g/mol and a melting point of 286°C (dec.) (lit.) .Scientific Research Applications
1. Synthesis of New Amino Acid Derivatives Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives, which can have various physicochemical and metabolic properties .
Building Blocks for Polyamines
These compounds serve as building blocks for polyamines through anionic polymerization, leading to polymers with applications in antibacterial coatings, CO2 adsorption, chelation, materials templating, and gene transfection .
Crystallography Studies
Azetidine-containing compounds are subjects of crystallography studies to understand their structural properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-7(11-2-1-10-6)12-3-5(4-12)8(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBIAHZCXUPGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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